molecular formula C10H11BrO4 B2909903 2-Bromo-3,4,5-trimethoxybenzaldehyde CAS No. 35274-53-4

2-Bromo-3,4,5-trimethoxybenzaldehyde

Cat. No.: B2909903
CAS No.: 35274-53-4
M. Wt: 275.098
InChI Key: LADPQZFHJVANIP-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and three methoxy groups. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5-trimethoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3,4,5-trimethoxybenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

For industrial applications, the compound is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde using various synthetic methods .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5-trimethoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-Bromo-3,4,5-trimethoxybenzoic acid.

    Reduction: 2-Bromo-3,4,5-trimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,4,5-trimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-trimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Uniqueness

2-Bromo-3,4,5-trimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and three methoxy groups makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

Biological Activity

2-Bromo-3,4,5-trimethoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects on cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

  • Molecular Formula : C10H11BrO4
  • Molecular Weight : 275.1 g/mol
  • CAS Number : 35274-53-4

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.

Case Study: Cytotoxic Effects on Tumor Cell Lines

A study synthesized a series of biphenyl compounds, including derivatives related to this compound, and tested their cytotoxicity against several human tumor cell lines: A549 (lung), DU145 (prostate), KB (nasopharyngeal), and drug-resistant KB-Vin. The results indicated that compounds with similar structural characteristics exhibited significant cytotoxicity:

CompoundIC50 (µM)Cell Line
This compound0.31 - 3.23Various
Reference Compound (Homoharringtonine)0.03DU145
Reference Compound (Etoposide)9.98DU145

The IC50 values for the synthesized compounds ranged from 0.04 µM to 3.23 µM across different cell lines, indicating that structural modifications can enhance potency against specific cancer types .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis pathways.

Tubulin Destabilization

Research has shown that certain derivatives of trimethoxybenzaldehyde can destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar methoxy substitutions have been found to bind at the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic processes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and positioning of methoxy groups significantly influence the biological activity of related compounds. The introduction of bulky substituents at specific positions enhances the anticancer properties by affecting steric interactions and molecular conformation:

  • Key Findings :
    • Bulky substituents at the 2,2’-positions of biphenyl systems are crucial for increased potency.
    • Compounds with multiple methoxy groups showed enhanced cytotoxicity compared to those with fewer or differently positioned substituents .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPQZFHJVANIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35274-53-4
Record name 35274-53-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred refluxing solution of 3,4,5-trimethoxybenzaldehyde (17.0 g, 86.6 mmol) in water (3 mL) and chloroform (100 mL) was added a solution of bromine (14.7 g, 92 mmol) in chloroform (30 mL) dropwise. The solution was heated under reflux overnight, cooled, washed with water (2×100 mL) and saturated aqueous sodium hydrogen carbonate (50 mL), dried over MgSO4, filtered and evaporated. The residual orange oil (27 g) crystallised on standing. The solid was washed with petroleum ether, b.p. 40-60° C., to obtain 2-bromo-3,4,5-trimethoxybenzaldehyde as white crystals (23.4 g, 98%); m.p. 69° C. (literature value 69.5-71° C., see Brown, E.; Robin, J.-P.; Dhal, R. Tetrahedron 1982, 38, 2569-2579); NMR Spectrum δH (300 MHz, CDCl3) 10.40 (1H, s, 1-CHO), 7.29 (1H, s, 6-H), 4.00 (3H, s, OCH3), 3.95 (3H, s, OCH3) and 3.93 (3H, s, OCH3); NMR Spectrum δC (75 MHz, CDCl3) 56.6, 61.6, 106.9, 126.1, 128.1, 149.2, 150.3, 152.8, 189.2; νmax/cm−1 (thin film) 2940, 2843, 1685 (C═O), 1588, 1480, 1460, 1386, 1317, 1196, 1161, 1134, 1103 and 1002 (data in accordance with published values, see Brown, E.; Robin, J.-P.; Dhal, R. Tetrahedron 1982, 38, 2569-2579); Rf(hexane-ethyl acetate 4:1) 0.50.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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